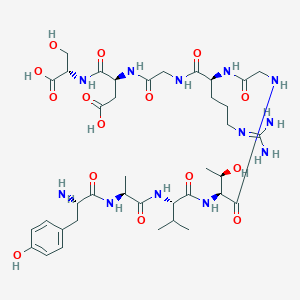
Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine, also known as YVTDGRGDS, is a peptide sequence that has been extensively studied for its various biochemical and physiological effects. This peptide sequence has been synthesized using various methods and has been used in scientific research for its potential therapeutic applications.
Mechanism of Action
Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine acts as a cell adhesion peptide, binding to integrin receptors on the surface of cells. This binding promotes cell adhesion and migration, which is important for various physiological processes such as wound healing and tissue regeneration.
Biochemical and Physiological Effects:
Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine has been shown to have various biochemical and physiological effects, including promoting cell adhesion, migration, and proliferation. Additionally, Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine has been shown to promote angiogenesis and collagen synthesis, which are important for wound healing and tissue regeneration.
Advantages and Limitations for Lab Experiments
One advantage of using Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine in lab experiments is its ability to promote cell adhesion and migration, which is important for studying various physiological processes. However, one limitation is that Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine is a relatively large peptide, which may limit its use in certain experiments.
Future Directions
Future research on Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine could focus on its potential therapeutic applications in various diseases, including cancer and cardiovascular disease. Additionally, further research could be done to optimize the synthesis method of Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine and to explore its potential use in tissue engineering and regenerative medicine.
Synthesis Methods
Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine can be synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. This method allows for the precise control of the peptide sequence and the production of high purity peptides.
Scientific Research Applications
Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine has been used in various scientific research applications, including tissue engineering, wound healing, and cancer treatment. In tissue engineering, Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine has been incorporated into scaffolds to promote cell attachment and proliferation. In wound healing, Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine has been shown to promote angiogenesis and collagen synthesis. In cancer treatment, Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine has been used in targeted drug delivery systems to improve the efficacy of chemotherapy drugs.
properties
CAS RN |
115834-39-4 |
|---|---|
Product Name |
Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine |
Molecular Formula |
C38H60N12O15 |
Molecular Weight |
925 g/mol |
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C38H60N12O15/c1-17(2)29(49-31(58)18(3)45-32(59)22(39)12-20-7-9-21(53)10-8-20)36(63)50-30(19(4)52)35(62)44-15-26(54)46-23(6-5-11-42-38(40)41)33(60)43-14-27(55)47-24(13-28(56)57)34(61)48-25(16-51)37(64)65/h7-10,17-19,22-25,29-30,51-53H,5-6,11-16,39H2,1-4H3,(H,43,60)(H,44,62)(H,45,59)(H,46,54)(H,47,55)(H,48,61)(H,49,58)(H,50,63)(H,56,57)(H,64,65)(H4,40,41,42)/t18-,19+,22-,23-,24-,25-,29-,30-/m0/s1 |
InChI Key |
HGUIGIFJDSEBMS-YZUVYHPZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |
SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Other CAS RN |
115834-39-4 |
sequence |
YAVTGRGDS |
synonyms |
TAVTGAGAS Tyr-Ala-Val-Thr-Gly-Arg-Gly-Asp-Ser tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



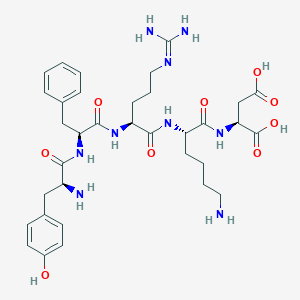



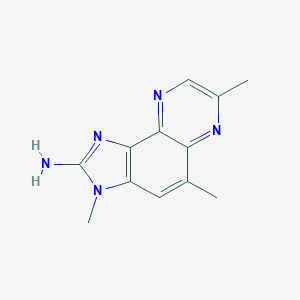
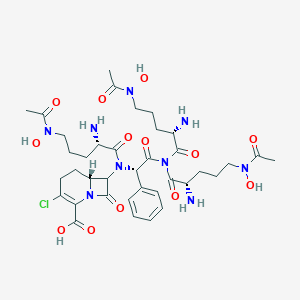
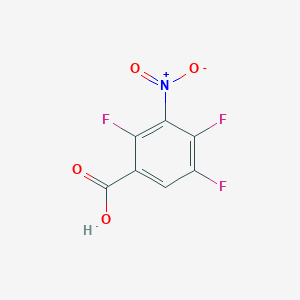
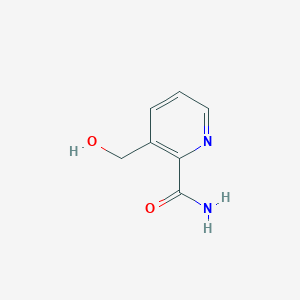
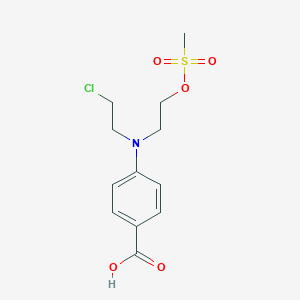
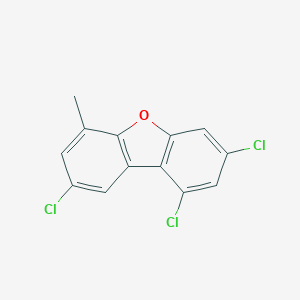
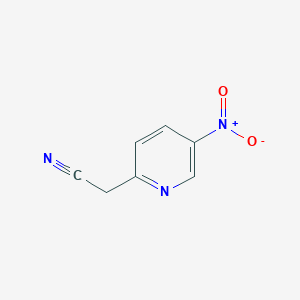
![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B56156.png)

